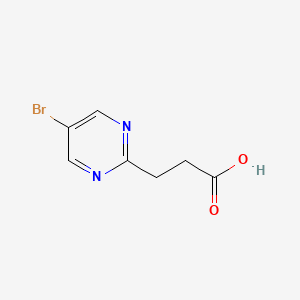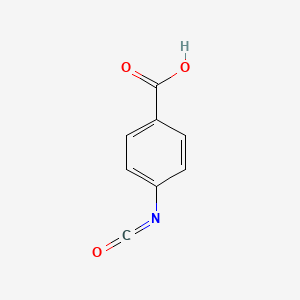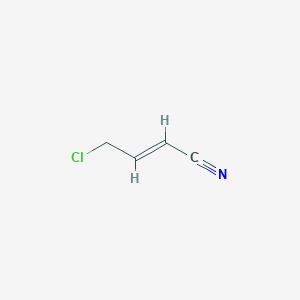
4-Chlorocrotononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-chlorobut-2-enenitrile is an organic compound with the molecular formula C4H4ClN. It is characterized by the presence of a nitrile group (-C≡N) and a chlorine atom attached to a butene backbone. The compound is notable for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-chlorobut-2-enenitrile typically involves the reaction of 4-chlorobut-2-ene with a nitrile source under specific conditions. One common method is the addition of hydrogen cyanide (HCN) to 4-chlorobut-2-ene in the presence of a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-chlorobut-2-enenitrile may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-chlorobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-4-chlorobut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (2E)-4-chlorobut-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-4-bromobut-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.
(2E)-4-fluorobut-2-enenitrile: Similar structure but with a fluorine atom instead of chlorine.
(2E)-4-iodobut-2-enenitrile: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(2E)-4-chlorobut-2-enenitrile is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties to the compound. The chlorine atom’s electronegativity and size influence the compound’s behavior in chemical reactions, making it distinct from its bromine, fluorine, and iodine analogs.
Eigenschaften
Molekularformel |
C4H4ClN |
|---|---|
Molekulargewicht |
101.53 g/mol |
IUPAC-Name |
(E)-4-chlorobut-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c5-3-1-2-4-6/h1-2H,3H2/b2-1+ |
InChI-Schlüssel |
TVATXSHJPUWJHZ-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/C#N)Cl |
Kanonische SMILES |
C(C=CC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
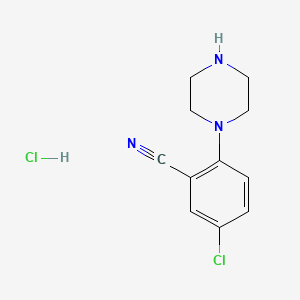
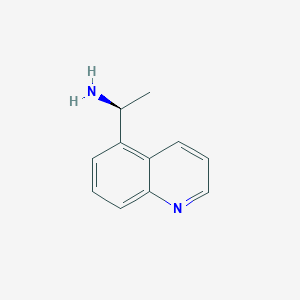
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)

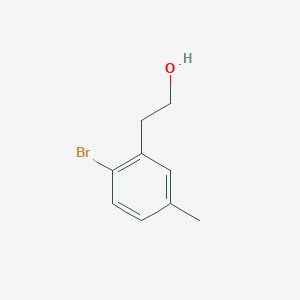
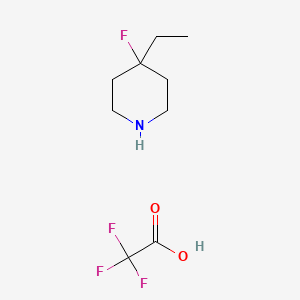
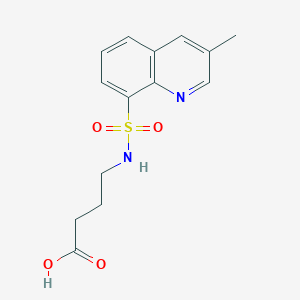
![2-[4-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B13575847.png)
